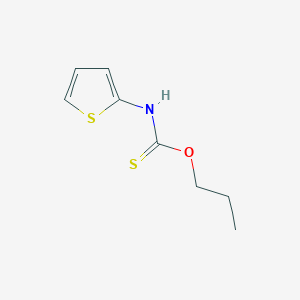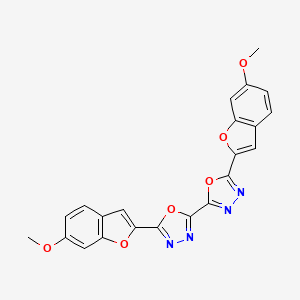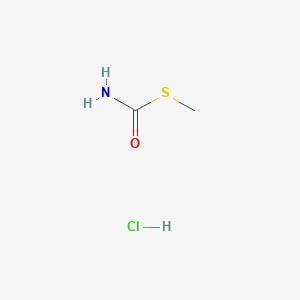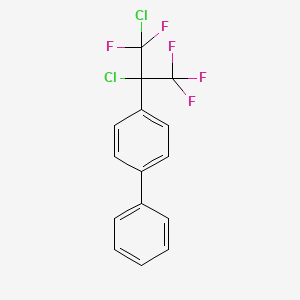
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azide group (-N3) attached to a benzene ring, which is further substituted with a sulfonyl group and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene typically involves the following steps:
Nitration: The starting material, 1,3-dimethoxybenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Sulfonylation: The amino group is converted to a sulfonyl chloride derivative by reacting with chlorosulfonic acid.
Azidation: Finally, the sulfonyl chloride derivative is treated with sodium azide to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), and mild heating.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., toluene), and moderate temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Applications De Recherche Scientifique
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anticancer, and antiviral properties.
Bioconjugation: Utilized in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene depends on the specific application and the chemical reactions it undergoes. For example:
Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.
Reduction Reactions: The azide group is reduced to an amine, which can then interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azidobenzene-1-sulfonyl chloride: Similar structure but lacks the methoxy groups.
1,3-Dimethoxybenzene: Lacks the azide and sulfonyl groups.
2-Azidobenzene-1-sulfonyl-4-methoxybenzene: Similar structure with one methoxy group.
Uniqueness
2-(2-Azidobenzene-1-sulfonyl)-1,3-dimethoxybenzene is unique due to the combination of the azide, sulfonyl, and methoxy groups, which confer specific reactivity and potential applications in various fields. The presence of the azide group allows for versatile chemical transformations, while the methoxy groups enhance solubility and stability.
Propriétés
Numéro CAS |
61174-52-5 |
|---|---|
Formule moléculaire |
C14H13N3O4S |
Poids moléculaire |
319.34 g/mol |
Nom IUPAC |
2-(2-azidophenyl)sulfonyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13N3O4S/c1-20-11-7-5-8-12(21-2)14(11)22(18,19)13-9-4-3-6-10(13)16-17-15/h3-9H,1-2H3 |
Clé InChI |
PROGNTIOLSFGHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)


![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)

![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)


![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)

